1-(Chloromethyl)-4-phenylimidazole
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Overview
Description
1-(Chloromethyl)-4-phenylimidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloromethyl group attached to the imidazole ring, which is further substituted with a phenyl group. The structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 1-(Chloromethyl)-4-phenylimidazole can be achieved through several methods. One common synthetic route involves the chloromethylation of 4-phenylimidazole. This process typically uses chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial production methods often involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
1-(Chloromethyl)-4-phenylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloromethyl group is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-4-phenylimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-phenylimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action include inhibition of inflammatory mediators and modulation of cellular signaling pathways.
Comparison with Similar Compounds
1-(Chloromethyl)-4-phenylimidazole can be compared with other similar compounds, such as:
1-(Chloromethyl)-2-phenylimidazole: Similar structure but with the phenyl group in a different position, leading to different reactivity and applications.
1-(Bromomethyl)-4-phenylimidazole: Bromine instead of chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.
4-Phenylimidazole: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical processes .
Properties
IUPAC Name |
1-(chloromethyl)-4-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-7-13-6-10(12-8-13)9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWKEVTZKNYUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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